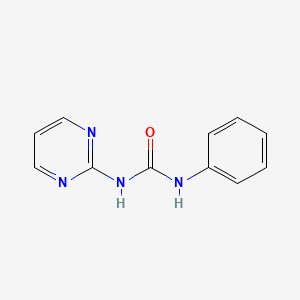
N-phenyl-N'-2-pyrimidinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-2-pyrimidinylurea (PPU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-2-pyrimidinylurea has been used extensively in scientific research as a specific inhibitor of CK2. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-phenyl-N'-2-pyrimidinylurea has also been used to study the role of CK2 in various cellular processes such as cell proliferation, apoptosis, and DNA repair. In addition, N-phenyl-N'-2-pyrimidinylurea has been used to investigate the function of CK2 in the regulation of circadian rhythms and the immune system.
Wirkmechanismus
N-phenyl-N'-2-pyrimidinylurea inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This leads to the disruption of various cellular processes that are regulated by CK2, such as cell growth and survival. N-phenyl-N'-2-pyrimidinylurea has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases.
Biochemical and Physiological Effects
N-phenyl-N'-2-pyrimidinylurea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of DNA repair mechanisms. N-phenyl-N'-2-pyrimidinylurea has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways. In addition, N-phenyl-N'-2-pyrimidinylurea has been shown to regulate the expression of various genes involved in cell cycle progression and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-N'-2-pyrimidinylurea is a potent and specific inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, N-phenyl-N'-2-pyrimidinylurea has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. In addition, N-phenyl-N'-2-pyrimidinylurea may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-phenyl-N'-2-pyrimidinylurea. One direction is to investigate the potential of N-phenyl-N'-2-pyrimidinylurea as a cancer therapy, either alone or in combination with other drugs. Another direction is to explore the role of CK2 in other cellular processes such as circadian rhythms and the immune system. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
N-phenyl-N'-2-pyrimidinylurea can be synthesized using various methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield N-phenyl-N'-2-pyrimidinylurea. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-phenyl-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-5-2-1-3-6-9)15-10-12-7-4-8-13-10/h1-8H,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIXXUFWNVKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966867 |
Source


|
| Record name | N'-Phenyl-N-pyrimidin-2-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5244-43-9 |
Source


|
| Record name | N'-Phenyl-N-pyrimidin-2-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

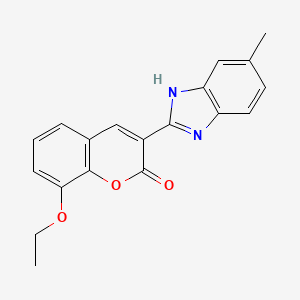
![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5770677.png)
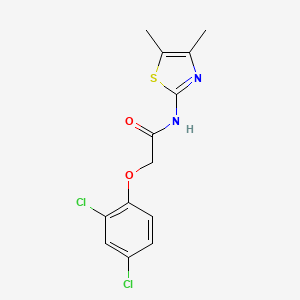
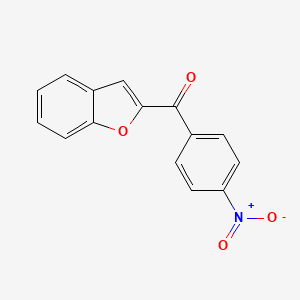
![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)
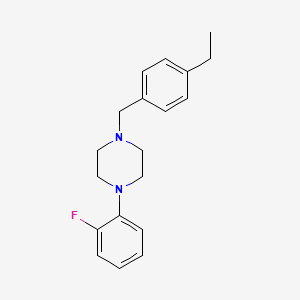
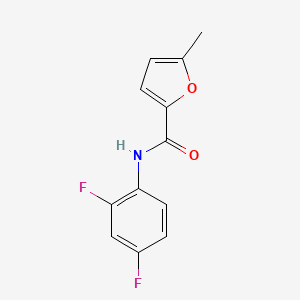
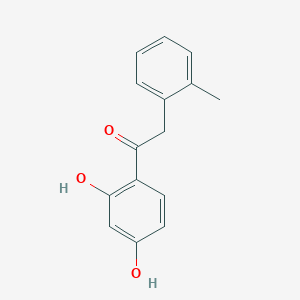
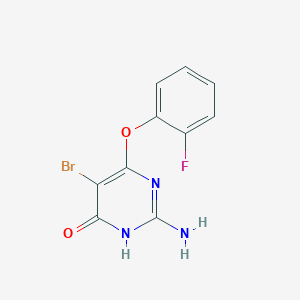
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)